N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N,4-Dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a phenyl group at position 2, a methyl group at position 4, and a carboxamide moiety at position 5 with an N-methyl substituent. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and anticancer effects . The structural simplicity of this compound allows for synthetic versatility, enabling modifications to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(11(15)13-2)16-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHKYZKRISHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylthiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
Synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with carboxylic acids or their derivatives. Various methods have been developed to optimize yields and purity. For instance, a common synthetic route involves the use of oxalyl chloride and DMF in dichloromethane as solvents to facilitate the formation of the desired carboxamide structure .
Synthetic Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole precursor + oxalyl chloride + DMF | Room temperature | Formation of thiazole derivative |
| 2 | Reaction with amine | Stirring in dichloromethane | Precipitation of product |
| 3 | Filtration and washing | Water and organic solvent | Purification of this compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, one study reported that derivatives of thiazole compounds exhibited IC50 values indicating effective inhibition of cell proliferation in liver carcinoma cell lines (HEPG2) as compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring significantly influence its biological activity. Studies have demonstrated that specific modifications can enhance its potency against cancer cells or improve its antimicrobial profile .
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated a series of thiazole derivatives for their anticancer properties. Among them, this compound was identified as one of the most potent compounds against HEPG2 cells. The study utilized dose-response curves to determine IC50 values and assessed the mechanism of action through apoptosis induction pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited strong antibacterial activity with MIC values ranging from 10.7 to 21.4 μmol/mL against tested bacterial strains . The study also explored the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Its antimicrobial activity is attributed to its ability to bind to bacterial enzymes and inhibit their function, leading to cell death .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The phenyl group at position 2 in this compound may enhance hydrophobic interactions in kinase binding pockets, similar to dasatinib’s chloro-methylphenyl group . However, dasatinib’s pyrimidinylamino substituent at position 2 confers higher specificity for Src/Abl kinases, contributing to its sub-nanomolar potency .
Impact of Halogenation :
- Chlorine substitution (e.g., in ’s compound) increases electrophilicity and may enhance target binding but could elevate toxicity risks .
Carboxamide Modifications :
ADMET Properties:
- Metabolic Stability : The N-methyl group may mitigate oxidative metabolism, whereas dasatinib’s piperazinyl group is susceptible to CYP3A4-mediated degradation .
Research Findings and Implications
- Kinase Inhibition Potential: Molecular docking studies suggest that this compound may bind to ATP pockets of kinases like CDK2, albeit with lower affinity than dasatinib .
- Anticancer Activity : While dasatinib’s clinical efficacy is well-established, the target compound’s simpler structure offers a starting point for optimizing selectivity and reducing off-target effects .
- Structural Insights : Bioisosteric replacements (e.g., pyridine for benzene) in analogs like compound 6 () demonstrate how scaffold modifications can balance potency and physicochemical properties .
Biological Activity
N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.
This compound operates through several biochemical pathways. Thiazole derivatives are known to interact with various cellular targets, leading to cytotoxic effects on tumor cell lines. The compound's structure facilitates its binding to specific proteins involved in cell signaling and proliferation, which may contribute to its anticancer properties .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.61 | Induction of apoptosis |
| MEL-8 | 1.98 | Cell cycle arrest at G0-G1 |
| HEPG2 (liver) | 0.72 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies show that it is effective against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Aspergillus niger and Apergillus oryzae .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
| Aspergillus niger | 1 µg/mL |
| Apergillus oryzae | 1 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The presence of a methyl group at the 4-position of the phenyl ring enhances cytotoxicity. Additionally, modifications to the thiazole ring can significantly affect the compound's overall efficacy against cancer cells .
Study on Anticancer Effects
In a study examining the effects of this compound on liver carcinoma cells (HEPG2), researchers found that the compound induced apoptosis at concentrations as low as 0.72 µM. This suggests a potent anticancer effect that warrants further investigation into its therapeutic potential .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound revealed its ability to inhibit pathogenic bacterial strains resistant to conventional antibiotics. This positions this compound as a promising candidate for developing new antimicrobial agents .
Q & A
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?
- Approach :
- Genetic knockdown : Use siRNA or CRISPR to silence the putative target (e.g., SIRT1 or PI3K-beta) and compare phenotypic effects .
- Chemical proteomics : Employ affinity-based pulldown assays with biotinylated analogs to map interacting proteins .
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy be investigated?
- Troubleshooting steps :
Assess plasma protein binding using equilibrium dialysis; high binding may reduce free drug concentration .
Evaluate metabolic stability in liver microsomes to identify rapid clearance pathways .
Test blood-brain barrier penetration if CNS activity is unexpected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
